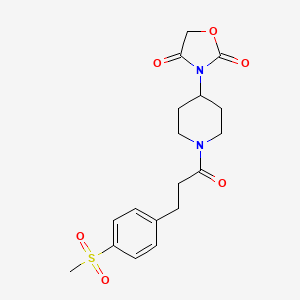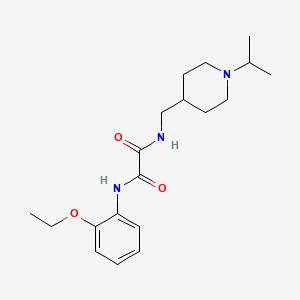
3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has a propanoyl group attached to the phenyl group, and a methylsulfonyl group attached to the phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy can be used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the piperidine ring might undergo reactions such as hydrogenation or functionalization .Wissenschaftliche Forschungsanwendungen
- Piperidine Derivatives : The piperidine ring is a crucial structural motif in drug development. Researchers have investigated various synthetic routes to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives find applications in designing pharmaceuticals across more than twenty classes.
- Biological Evaluation : Scientists have explored the biological activity of synthetic and natural piperidines. The piperidine moiety appears in numerous drugs, making it an essential building block for medicinal chemistry .
- Fast and Cost-Effective Methods : Developing efficient methods for synthesizing substituted piperidines is a priority in organic chemistry. Researchers aim to streamline the construction of piperidine-containing compounds, which play a significant role in drug design .
- Pharmacological Activity : Investigating the pharmacological properties of piperidine derivatives is crucial. Researchers explore their potential as therapeutic agents, including antiviral, anticancer, and CNS-active compounds .
- Functionalization : Reviews have covered specific methods for functionalizing piperidines, enhancing their pharmacological profiles .
- Hydrogenation, Cyclization, and Cycloaddition : Researchers have studied intra- and intermolecular reactions leading to piperidine formation. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .
- Diverse Synthetic Routes : Multicomponent reactions provide versatile pathways to access piperidine derivatives. Researchers explore novel strategies for efficient and diverse syntheses .
- Suitable Substrates : Both novice researchers and experienced scientists seek suitable substrates for synthesizing biologically active piperidines. Literature reviews aid in identifying promising starting materials .
Medicinal Chemistry and Drug Design
Organic Synthesis
Pharmacology
Chemical Reactions
Multicomponent Reactions
Substrate Discovery
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-[1-[3-(4-methylsulfonylphenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-27(24,25)15-5-2-13(3-6-15)4-7-16(21)19-10-8-14(9-11-19)20-17(22)12-26-18(20)23/h2-3,5-6,14H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZQNWYTKJUJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide](/img/structure/B2720518.png)

![1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one](/img/structure/B2720520.png)


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B2720525.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2720526.png)

![4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2720531.png)

![2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2720536.png)
![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propylacetamide](/img/structure/B2720537.png)

